Picolinohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLNPIEFOYKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162934 | |
| Record name | 2-Pyridinecarboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-63-7 | |
| Record name | Picolinohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1452-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Pyridinecarboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picolinic Acid Hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | PICOLINOHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS1CG3S7U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Picolinohydrazide and Its Derivatives
Direct Synthesis Approaches
The primary methods for synthesizing picolinohydrazide involve the formation of the hydrazide group from a picolinic acid precursor. These routes are valued for their efficiency and directness.
Hydrazinolysis of Picolinic Acid Esters
The most common and standard method for preparing this compound is the hydrazinolysis of picolinic acid esters, such as ethyl pyridine-2-carboxylate or methyl picolinate (B1231196). jconsortium.comresearchgate.netgoogle.com This reaction involves the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester's carbonyl carbon, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the more stable hydrazide. google.comnih.gov
The process is typically carried out by refluxing the picolinic acid ester with hydrazine hydrate in a 1:1 molar ratio, often using an alcohol like ethanol (B145695) or methanol (B129727) as the solvent. researchgate.netgoogle.com This method is advantageous due to the commercial availability of the starting esters and generally provides good yields of the this compound product. researchgate.netrsc.org For instance, a patent describes a general method where an ester and hydrazine hydrate are heated under reflux for 0.5 to 2 hours, followed by distillation to isolate the hydrazide compound. google.com Another variation involves the reaction of ethyl picolinate and hydrazine hydrate to produce this compound, which is then used as a precursor for further synthesis. researchgate.net
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| Ethyl picolinate | Hydrazine hydrate | Ethanol | Reflux | This compound | researchgate.net |
| Picolinic acid ester | Hydrazine hydrate | Alcohol | Heating, Reflux | This compound | google.com |
Condensation Reactions of Picolinic Acid with Hydrazine
Direct condensation of picolinic acid with hydrazine hydrate offers an alternative route to this compound. jconsortium.comgoogle.com This approach avoids the initial esterification step required for hydrazinolysis. However, the direct reaction between a carboxylic acid and hydrazine can require more forcing conditions, such as higher temperatures, to drive the dehydration and form the amide bond. google.com One of the documented synthetic routes for isoniazid (B1672263) (a related hydrazide) involves the direct polycondensation of its corresponding acid with hydrazine hydrate, but it is noted to suffer from high reaction temperatures and potential residual acid. google.com These challenges can sometimes be overcome by using coupling agents that activate the carboxylic acid, facilitating the reaction under milder conditions. A study reported the preparation of a set of picolinohydrazides through the reaction of hydrazines with either 2-picolinic acid or its ethyl ester. researchgate.net
| Starting Material | Reagent | Conditions | Product | Reference |
| Picolinic acid | Hydrazine hydrate | High Temperature | This compound | jconsortium.comgoogle.com |
| Picolinic acid | Hydrazines | Not specified | Picolinohydrazides | researchgate.net |
One-Pot Reactions from Specific Precursors (e.g., Fusaric Acid)
Innovative one-pot synthetic routes have been developed to produce this compound analogues from more complex starting materials. A notable example is the synthesis of a new class of this compound analogues from fusaric acid. hericure.comresearchgate.net This one-pot reaction involves treating fusaric acid with aryl hydrazines in the presence of amide coupling reagents. hericure.comresearchgate.netphiladelphia.edu.jophiladelphia.edu.jo This method streamlines the synthetic process, allowing for the creation of functionalized picolinohydrazides in a single step from a readily available mycotoxin, demonstrating a novel application of fusaric acid in synthetic chemistry. researchgate.net
Synthetic Strategies for Functionalized Derivatives
The true synthetic utility of this compound lies in its capacity to be readily converted into a variety of derivatives. The terminal amino group of the hydrazide is a potent nucleophile, making it an ideal handle for constructing more complex molecules.
Synthesis of Schiff Bases and Hydrazones
The most prominent derivatization of this compound is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. jconsortium.comresearchgate.net This reaction is a cornerstone of hydrazide chemistry and is widely employed to generate a vast library of compounds. jconsortium.com The general method involves heating this compound with a suitable aldehyde or ketone in an organic solvent such as ethanol or methanol. jconsortium.comresearchgate.net The reaction proceeds via nucleophilic addition of the hydrazide's primary amine to the carbonyl carbon, followed by dehydration to form the characteristic azomethine (–C=N–) linkage. jconsortium.comnih.gov
Researchers have synthesized numerous hydrazone derivatives by reacting this compound with a wide range of carbonyl compounds, including substituted benzaldehydes, dehydroacetic acid, and benzoylacetone (B1666692). researchgate.net For example, refluxing this compound with substituted benzaldehydes in ethanol is a standard procedure to prepare hydrazone ligands. The synthesis of (E)-N'-(2,5-dimethoxybenzylidene)this compound (DBP) is another specific instance of this versatile reaction. researchgate.net Similarly, new N- and O-donor hydrazone ligands have been synthesized from this compound and ketones like dehydroacetic acid or benzoylacetone in methanol. researchgate.net The resulting hydrazones are often crystalline solids and are characterized by various spectroscopic methods. researchgate.netimpactfactor.org
| This compound Reactant | Carbonyl Reactant | Solvent | Product Type | Reference |
| This compound | Substituted Benzaldehydes | Ethanol | Hydrazone Ligands | |
| This compound | 2,5-dimethoxybenzylidene | Not specified | (E)-N'-(2,5-dimethoxybenzylidene)this compound | researchgate.net |
| This compound | Dehydroacetic acid | Methanol | (E)-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)this compound | researchgate.net |
| This compound | Benzoylacetone | Methanol | (E)-N'-(4-oxo-4-phenylbutan-2-ylidene)this compound | researchgate.net |
| This compound | 2-amino-3-formylchromone | Acetic Acid | (E)-N'-((2-amino-4-oxo-4H-chromen-3-yl)methylene)this compound | researchgate.net |
Preparation of Thiosemicarbazide (B42300) Derivatives
Another important class of derivatives is formed by the reaction of this compound with isothiocyanates, yielding picolinoyl thiosemicarbazides. vnu.edu.vn These compounds are valuable intermediates for synthesizing various heterocyclic systems. mdpi.comresearchgate.net The synthesis is typically achieved by reacting this compound with an appropriate isothiocyanate, such as ethyl isothiocyanate, in a solvent like absolute ethanol. vnu.edu.vnmdpi.com The reaction involves the addition of the hydrazide's NH2 group across the C=N bond of the isothiocyanate. The resulting thiosemicarbazide derivatives can then be used in subsequent cyclization reactions to form heterocycles like 1,2,4-triazoles. mdpi.com
Formation of Heterocyclic Analogues (e.g., Oxadiazoles)
The transformation of this compound into various heterocyclic systems represents a significant area of research, with 1,3,4-oxadiazoles being a prominent example. These five-membered aromatic rings are synthesized from this compound through cyclization reactions, which can be achieved via several synthetic pathways.
One of the most common methods for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives involves the reaction of this compound (or its analogues) with carbon disulfide. mdpi.comnih.gov This reaction typically proceeds in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like ethanol. The initial reaction forms a dithiocarbazate intermediate, which then undergoes cyclization upon heating to yield the 5-substituted-1,3,4-oxadiazole-2-thiol. mdpi.comnih.gov For instance, reacting a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by heating under reflux, is a well-established procedure for creating the oxadiazole-thione scaffold. nih.gov
Another widely employed strategy is the dehydrative cyclization of this compound with various carboxylic acids or their derivatives. mdpi.comnih.gov This is often accomplished using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃). mdpi.comnih.govnih.gov In this approach, an equimolar mixture of the hydrazide and a suitable aromatic or aliphatic acid is refluxed in excess phosphorus oxychloride. mdpi.comnih.gov The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product, which can be purified by recrystallization. mdpi.com This method is valued for its efficiency and the high yields it can produce. nih.gov
Alternative methods for the synthesis of 1,3,4-oxadiazoles from hydrazides include oxidative cyclization. This can be achieved using various oxidizing agents. Additionally, reactions with acyl chlorides or anhydrides can lead to the formation of diacylhydrazine intermediates, which are then cyclized using dehydrating agents like thionyl chloride or triflic anhydride (B1165640) to afford the desired oxadiazole ring. nih.gov
The following table summarizes representative conditions for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from hydrazides.
| Starting Hydrazide | Reagent(s) | Solvent | Conditions | Product Type | Reference(s) |
| Acid Hydrazide | Carbon Disulfide, KOH | Ethanol | Reflux | 5-Substituted-1,3,4-oxadiazole-2-thione | nih.gov |
| Isonicotinic Hydrazide | Aromatic Carboxylic Acids, POCl₃ | Phosphorus Oxychloride | Reflux, 9h | 2,5-Diaryl/heteroaryl-1,3,4-oxadiazole | mdpi.com |
| Hydrazide Derivative | β-Benzoyl Propionic Acid, POCl₃ | Phosphorus Oxychloride | N/A | Substituted 1,3,4-oxadiazole | nih.gov |
| Hydrazide Molecule | Substituted Acids, POCl₃ | Phosphorus Oxychloride | Conventional Heating | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |
| Hydrazide Derivative | Carbon Disulfide, NaOH | Ethanol | Reflux, overnight | 5-Substituted-1,3,4-oxadiazole-2-thiol | mdpi.com |
Introduction of Sulfonyl Groups
The introduction of sulfonyl groups to this compound or related picolinyl structures is a key synthetic modification. Sulfonyl groups can be incorporated by reacting the parent molecule with sulfonyl chlorides, leading to the formation of sulfonamides or related structures. nih.gov
A common method for this transformation involves the reaction with various aryl sulfonyl chlorides in the presence of a base and a catalyst. nih.gov For example, the sulfonylation of picolyl C-H bonds in 4-picoline derivatives has been successfully achieved using aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov The scope of this reaction is broad, accommodating a range of aryl sulfonyl chlorides, including those with electron-donating and electron-withdrawing substituents, as well as sterically hindered variants. nih.gov
The direct reaction of a hydrazide moiety, such as that in this compound, with a sulfonyl chloride typically leads to the formation of an N-sulfonylhydrazide. The general procedure involves adding a solution of the appropriate sulfonyl chloride to a solution of the hydrazide in a suitable solvent like dichloromethane. unacademy.com The reaction is often stirred for a short period, and the pH may be adjusted with a base to facilitate the reaction and work-up. unacademy.com
However, not all reactions involving this compound and sulfur-based reagents proceed as expected. In one study aiming to synthesize N,N'-disulfanediyl-bis(N'-((E)-benzylidene)acetohydrazide) derivatives through an oxidative coupling with elemental sulfur (S₈), it was observed that this compound failed to produce the desired disulfide product under the tested conditions. rsc.org This highlights the specific reaction conditions and substrate compatibility required for successful derivatization.
The following table outlines reaction conditions for the introduction of sulfonyl groups onto pyridine-containing scaffolds.
| Substrate | Reagent(s) | Catalyst/Base | Solvent | Product Type | Reference(s) |
| 4-Alkylpyridine | Aryl Sulfonyl Chloride | DMAP (cat.), Et₃N | N/A | Aryl Picolyl Sulfone | nih.gov |
| Anhydrous Hydrazine | Sulfonyl Chloride | Na₂CO₃ (for pH adjustment) | CH₂Cl₂ | Arylsulfonyl Hydrazide | unacademy.com |
| This compound | Elemental Sulfur (S₈), Ag₂CO₃ | N/A | CH₂ClCH₂Cl | Failed to produce disulfide | rsc.org |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within picolinohydrazide. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at characteristic frequencies. The IR spectrum of this compound displays distinct bands that confirm the presence of its key structural features: the pyridine (B92270) ring, the amide linkage (C=O), and the amine groups (NH, NH₂).
Key vibrational modes for hydrazides have been well-documented. oup.comsemanticscholar.org The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear as strong, sharp bands in the region of 3180-3330 cm⁻¹. oup.com The carbonyl group (C=O) of the hydrazide, often referred to as the Amide I band, gives rise to a very strong absorption peak, typically found around 1640-1700 cm⁻¹. mdpi.comresearchgate.net The N-H bending vibration of the -NH₂ group is observed near 1625 cm⁻¹, while the Amide II band (a mix of N-H bending and C-N stretching) is located around 1534 cm⁻¹. oup.com The pyridine ring also exhibits characteristic C-H and C=C/C=N stretching vibrations. Aromatic C-H stretching bands are generally found above 3000 cm⁻¹, while the ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3180–3330 | N-H Stretching (asymmetric & symmetric) | -NH, -NH₂ (Hydrazide) | Strong |
| ~3050 | C-H Aromatic Stretching | Pyridine Ring | Medium |
| 1640–1700 | C=O Stretching (Amide I) | Hydrazide (-CONH-) | Very Strong |
| ~1625 | N-H Bending | -NH₂ (Hydrazide) | Medium |
| 1580-1610 | C=C and C=N Ring Stretching | Pyridine Ring | Medium-Strong |
| ~1530 | N-H Bending / C-N Stretching (Amide II) | Hydrazide (-CONH-) | Medium-Strong |
| ~1250 | C-N Stretching / N-H Bending (Amide III) | Hydrazide (-CONH-) | Medium |
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the pyridine ring of this compound. nih.gov Applications of Raman spectroscopy for this compound and its analogs include confirming structural identity, studying molecular interactions, and analyzing solid-state forms.
The Raman spectrum of this compound is expected to be dominated by signals from the pyridine moiety. researchgate.net Key bands for pyridine derivatives include the ring breathing mode, which is a symmetric vibration of the entire ring, typically appearing as a strong band around 1000 cm⁻¹. researchgate.net Other characteristic ring stretching modes are observed near 1030 cm⁻¹, 1220 cm⁻¹, 1580 cm⁻¹, and 1610 cm⁻¹. researchgate.netacs.org The hydrazide group vibrations, while also present, may be weaker in the Raman spectrum compared to the aromatic ring signals. The technique is valuable for studying how the molecule interacts with surfaces or other molecules, as changes in the vibrational frequencies can indicate adsorption or complex formation. scilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons and carbons.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in this compound. The spectrum shows distinct signals for the protons on the pyridine ring and those of the hydrazide group (-NH and -NH₂). The chemical shift (δ) of each signal indicates the electronic environment of the protons.
The four protons on the pyridine ring are chemically distinct and appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. chemicalbook.com Due to the electron-withdrawing effect of the nitrogen atom and the carbonyl group, the proton adjacent to the nitrogen (at position 6) is the most deshielded and appears at the lowest field (highest ppm value), often above δ 8.5 ppm. pw.edu.plchemicalbook.com The other ring protons (at positions 3, 4, and 5) resonate at higher fields and exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. researchgate.net The protons of the hydrazide group, -NH and -NH₂, are exchangeable with deuterium (B1214612) and their signals can disappear or broaden upon addition of D₂O. The -NH proton typically appears as a broad singlet downfield, while the -NH₂ protons also give a broad singlet. mdpi.com
Interactive Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-6 (Pyridine) | 8.5 - 8.8 | Doublet (d) | Most deshielded aromatic proton |
| H-3 (Pyridine) | 8.1 - 8.3 | Doublet (d) | Adjacent to the carbohydrazide (B1668358) group |
| H-4 (Pyridine) | 7.8 - 8.1 | Triplet (t) | |
| H-5 (Pyridine) | 7.4 - 7.7 | Triplet (t) | |
| -NH- | > 9.0 | Broad Singlet (br s) | D₂O exchangeable |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | D₂O exchangeable |
Note: Chemical shifts are solvent-dependent. Values are typical for solvents like DMSO-d₆.
¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. In a broadband-decoupled spectrum, each chemically unique carbon atom gives a single peak, allowing for a count of non-equivalent carbons.
The spectrum of this compound is expected to show six distinct signals. The carbonyl carbon (C=O) of the hydrazide group is the most deshielded carbon and appears significantly downfield, typically in the range of δ 160-170 ppm. mdpi.commdpi.com The five carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the hydrazide group (C-2) and the carbon adjacent to the nitrogen (C-6) are typically found at the lower field end of this range due to the electron-withdrawing effects of the attached groups. chemicalbook.com The other three pyridine carbons (C-3, C-4, C-5) appear at higher fields within the aromatic region. ias.ac.in
Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 160 - 170 | Carbonyl carbon of the hydrazide |
| C-2 (Pyridine) | 148 - 152 | Attached to the carbohydrazide group |
| C-6 (Pyridine) | 147 - 150 | Adjacent to ring nitrogen |
| C-4 (Pyridine) | 135 - 140 | |
| C-3 (Pyridine) | 125 - 130 | |
| C-5 (Pyridine) | 120 - 125 |
Note: Chemical shifts are solvent-dependent.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and to gain structural information from the fragmentation pattern of the molecule. mdpi.comscienceready.com.au The molecular formula of this compound is C₆H₇N₃O, giving it a molecular weight of approximately 137.14 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺˙) at m/z = 137. This peak confirms the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation of this compound is expected to involve cleavages characteristic of both hydrazides and pyridine derivatives. mdpi.compublish.csiro.au
Common fragmentation pathways include:
Cleavage of the N-N bond: Loss of the •NH₂ radical (mass 16) to form an ion at m/z 121.
Cleavage of the C-C bond between the ring and the carbonyl group: This would lead to the formation of the picolinoyl cation at m/z 106 and the loss of a •NHNH₂ radical.
Formation of the pyridyl cation: Loss of the entire •CONHNH₂ side chain (mass 59) would result in a pyridyl cation at m/z 78.
Ring fragmentation: The pyridine ring itself can fragment, typically by losing hydrogen cyanide (HCN, mass 27), leading to smaller fragment ions. acs.org
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
| 137 | [C₆H₇N₃O]⁺˙ (Molecular Ion) | - |
| 121 | [C₆H₅N₂O]⁺ | •NH₂ |
| 106 | [C₆H₄NO]⁺ (Picolinoyl cation) | •NHNH₂ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | •CONHNH₂ |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible radiation promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. libretexts.org
The electronic spectrum of this compound is expected to be dominated by transitions involving its π-electron system and non-bonding electrons. The key chromophores in this compound are the pyridine ring and the hydrazide group (-C(=O)NHNH2). The electronic transitions anticipated for this molecule include:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chshu.ac.uk In this compound, the aromatic pyridine ring and the carbonyl group of the hydrazide moiety contain π bonds, giving rise to these high-energy transitions. Such transitions are typically characterized by high molar absorptivity (ε) values. shu.ac.uk
n → π* Transitions: These transitions occur when a non-bonding electron (n), from the nitrogen and oxygen atoms in the hydrazide group and the nitrogen of the pyridine ring, is promoted to a π* antibonding orbital. uzh.chshu.ac.uk These transitions are generally of lower energy (occur at longer wavelengths) and have a lower molar absorptivity compared to π → π* transitions. shu.ac.uk
The solvent environment can influence the positions of these absorption bands. For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) to shorter wavelengths with increasing solvent polarity due to the stabilization of the non-bonding orbitals. shu.ac.uk Conversely, π → π* transitions may show a bathochromic shift (red shift) in polar solvents. shu.ac.uk
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|---|
| π → π* | π bonding to π* antibonding | Pyridine ring, Carbonyl group | Shorter wavelength (UV) | High |
| n → π* | Non-bonding to π* antibonding | Pyridine N, Hydrazide N and O | Longer wavelength (UV-Vis) | Low to Medium |
Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's electronic structure and its environment. It is particularly useful in the development of fluorescent sensors and for cellular imaging. mdpi.comnih.gov While specific fluorescence data for this compound is not extensively detailed, its structural motifs are found in various fluorescent probes. Hydrazide derivatives, for instance, are utilized in the design of sensors for detecting specific analytes like metal ions and nitroaromatics. rsc.org
The fluorescence properties of a molecule are intrinsically linked to its ability to absorb light and subsequently emit a photon of lower energy (longer wavelength). The pyridine and hydrazide components of this compound can participate in electronic transitions that may lead to fluorescence. The efficiency of this fluorescence can be influenced by various factors, including the rigidity of the molecular structure, the nature of the solvent, and the presence of quenching or enhancing agents.
This compound and its derivatives have potential applications in:
Fluorescent Probes: The hydrazide group can act as a recognition site for specific analytes. Upon binding, the electronic properties of the molecule can be altered, leading to a change in fluorescence intensity or wavelength, thus signaling the presence of the target species. rsc.org For example, Schiff bases derived from hydrazides have been developed for the sequential sensing of Al³⁺ and nitroaromatics through a fluorescence turn-on-off mechanism. rsc.org
Bioimaging: The ability of certain fluorescent molecules to localize within specific cellular compartments makes them valuable tools for bioimaging. rsc.orgmdpi.com Derivatives of this compound could potentially be functionalized to target specific cellular structures, allowing for their visualization using fluorescence microscopy. The development of fluorescent probes with low background noise and high sensitivity is crucial for clear cellular imaging. mdpi.com
The design of effective fluorescent sensors often involves strategies to control photophysical processes such as photoinduced electron transfer (PET), which can quench fluorescence. The interaction with an analyte can inhibit PET, leading to a "turn-on" fluorescence response.
Crystallographic Analysis for Solid-State Structure Determination
The crystal structure of this compound has been determined using SCXRD. The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group C12/c1. researchgate.net The asymmetric unit contains a single molecule of this compound. The structural data obtained from SCXRD is fundamental for understanding the molecule's geometry and the nature of the intermolecular forces that govern its crystal packing. researchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₇N₃O |
| Crystal System | Monoclinic |
| Space Group | C12/c1 (No. 15) |
| a (Å) | 19.222(2) |
| b (Å) | 3.8987(4) |
| c (Å) | 18.115(2) |
| β (°) | 107.095(2) |
| Volume (ų) | 1297.6 |
| Z | 8 |
| Temperature (K) | 293 |
Data sourced from ResearchGate. researchgate.net
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. scirp.orgresearchgate.net This technique maps the regions of close contact between neighboring molecules, providing insights into the nature and relative importance of different types of intermolecular forces, such as hydrogen bonds and van der Waals forces. nih.govmdpi.com
For a molecule like this compound, with its hydrogen bond donors (-NH, -NH₂) and acceptors (N in the pyridine ring, C=O), Hirshfeld surface analysis can elucidate the intricate network of non-covalent interactions that stabilize the crystal structure. The analysis generates a three-dimensional Hirshfeld surface, which is color-coded to indicate the nature and strength of intermolecular contacts. mdpi.comnih.gov
Key features revealed by Hirshfeld surface analysis include:
d_norm surfaces: These surfaces highlight regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.
In related structures, Hirshfeld analysis has shown that H···H interactions are often the most abundant, signifying the importance of van der Waals forces in the crystal's structural organization. nih.gov O···H interactions are also significant, indicating the presence of strong hydrogen bonds that play a key role in the crystal packing. nih.gov
Table 3: Common Intermolecular Interactions Quantified by Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Contribution in this compound |
|---|---|---|
| H···H | van der Waals forces | High |
| O···H/H···O | Hydrogen bonding | Significant |
| N···H/H···N | Hydrogen bonding | Significant |
| C···H/H···C | Weak C-H···π or other weak interactions | Moderate |
Elemental Composition Analysis
Elemental composition analysis determines the elemental makeup of a compound. For a pure substance like this compound, this is typically represented by its molecular formula and the mass percentages of each element. The molecular formula of this compound is C₆H₇N₃O, and its molecular weight is approximately 137.14 g/mol . 3wpharm.comnih.gov
From the molecular formula, the theoretical elemental composition can be calculated. This data is crucial for confirming the identity and purity of a synthesized compound through techniques such as combustion analysis.
Table 4: Elemental Composition of this compound (C₆H₇N₃O)
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 52.55 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.15 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 30.64 |
| Oxygen | O | 15.999 | 1 | 15.999 | 11.67 |
| Total | 137.142 | 100.00 |
Coordination Chemistry of Picolinohydrazide
Transition Metal Complexes
Silver(I) Complexes
The coordination chemistry of silver(I) is diverse, with coordination numbers ranging from 2 to 9, allowing for the formation of various coordination polymers and multinuclear complexes. nih.gov As a soft acid, Ag(I) preferentially coordinates with soft bases, particularly ligands containing nitrogen and sulfur atoms. nih.gov A key feature of silver(I) coordination chemistry is the formation of argentophilic (Ag···Ag) interactions, which play a crucial role in stabilizing supramolecular architectures. nih.gov
While specific structural data for simple picolinohydrazide-silver(I) complexes are not available in the reviewed literature, studies on related this compound derivatives illustrate potential coordination modes. For instance, N′-(4-oxotiazolidin-2-iliden)picolinohydrazonamide, a ligand incorporating the this compound framework, coordinates to Ag(I) through the pyridine (B92270) nitrogen and the imine nitrogen, forming five-membered chelate rings. nih.gov This suggests that this compound itself would likely act as a chelating ligand through its pyridine nitrogen and the terminal amino nitrogen of the hydrazide group.
Cadmium(II) Complexes
The coordination chemistry of this compound with Cadmium(II) has been successfully characterized through single-crystal X-ray diffraction, revealing distinct coordination modes depending on the ligand form.
In the complex dichloridobis(this compound)cadmium(II), [CdCl₂(C₆H₇N₃O)₂], the cadmium center exhibits a distorted octahedral geometry. frontiersin.org Two this compound molecules act as bidentate ligands, coordinating to the Cd(II) ion through the carbonyl oxygen atom and the nitrogen atom of the terminal -NH₂ group. frontiersin.org The remaining two coordination sites are occupied by chloride anions. frontiersin.org This mode of coordination demonstrates the classic chelating ability of this compound via its hydrazide moiety.
Conversely, when this compound is modified into a Schiff base ligand, such as (E)-N'-(pyridin-2-yl-methyl-ene)this compound, its coordination behavior changes significantly. In the resulting cadmium bromide and iodide complexes, the ligand acts in a tridentate fashion. nih.gov The Cd(II) ion is coordinated by the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen atom. nih.gov This results in a five-coordinate, distorted square-pyramidal geometry for the cadmium center, with two halide ions completing the coordination sphere. nih.gov
These findings illustrate the versatility of this compound and its derivatives in coordinating with Cd(II), adopting different geometries and coordination numbers.
Table 1: Structural Data for Cadmium(II) Complexes of this compound and its Derivative
| Complex Formula | Ligand | Coordination Mode | Cd(II) Geometry | Donor Atoms |
|---|---|---|---|---|
| [CdCl₂(C₆H₇N₃O)₂] | This compound | Bidentate | Distorted Octahedral | O(carbonyl), N(amino) |
Vanadium(IV) Complexes
Research on the coordination of this compound with Vanadium(IV) is not available in the reviewed literature. However, studies on analogous N,O-donor ligands provide insights into the expected chemistry. Vanadium(IV) typically exists as the stable oxovanadium(IV) cation, commonly known as the vanadyl ion (VO²⁺). rsc.org This cation characteristically forms five- or six-coordinate complexes that are paramagnetic and often exhibit a blue or green color. rsc.orgat.ua
The geometry of vanadyl complexes is commonly square pyramidal, with the oxo group in the apical position, or distorted octahedral. at.uaresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing these d¹ complexes, which typically display a distinctive eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). researchgate.net Given the chelating N,O donor set of this compound, it would be expected to form a stable complex with the vanadyl ion, likely coordinating in a bidentate fashion through the pyridine nitrogen and carbonyl oxygen atoms.
Lanthanide Metal Complexes
Specific studies on Dysprosium(III) complexes with the unsubstituted this compound ligand are not found in the reviewed scientific literature. Generally, Dy(III) is known for forming complexes with high coordination numbers, typically 8 or 9, due to its large ionic radius. nih.govnih.gov These complexes often exhibit interesting magnetic phenomena, such as field-induced slow relaxation of magnetization, a characteristic of Single-Molecule Magnets (SMMs). researchgate.net
As with dysprosium(III), there is a lack of specific research on Europium(III) complexes formed directly with this compound. The coordination chemistry of Eu(III) is dominated by its preference for hard donor atoms, like oxygen, and typically results in coordination numbers of 8 or 9. dergipark.org.tr
Eu(III) complexes are renowned for their strong, sharp, red luminescence, which arises from ⁵D₀ → ⁷Fⱼ transitions. mdpi.com The intensity of these emissions is highly dependent on the coordination environment, with the ⁵D₀ → ⁷F₂ transition (around 612-620 nm) being particularly sensitive and responsible for the brilliant red color. nih.govmdpi.com Effective luminescence requires an organic ligand to absorb UV light and efficiently transfer that energy to the Eu(III) ion (the antenna effect). nih.gov this compound, possessing a chromophoric pyridine ring and carbonyl group, has the potential to serve this function, though experimental verification is needed.
Advanced Applications in Coordination Chemistry
While applications specific to this compound metal complexes are not well-documented, the broader class of hydrazide and hydrazone metal complexes shows significant potential in various advanced applications.
Sensors: Hydrazide-based ligands have been successfully employed in the development of fluorescent sensors for metal ions. For example, a Schiff base derivative of this compound, (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)this compound, exhibits aggregation-induced emission and has been used for the highly selective and sensitive detection of Al³⁺ ions in aqueous solutions and even within human breast cancer cells. nih.gov
Catalysis: The versatile coordination and redox properties of metal complexes with N,O-donor ligands make them suitable candidates for catalysis. Protic pyrazole (B372694) complexes, which share some functional similarities with hydrazides, have been shown to catalyze reactions such as the dehydrogenation of formic acid. nih.gov
Bioinorganic Chemistry: Hydrazide-hydrazone metal complexes are a subject of intense research due to their potential as therapeutic agents. frontiersin.org The ability of these ligands to chelate essential metal ions, such as iron, is a proposed mechanism for their anticancer activity. frontiersin.org Coordination to metal ions can enhance the biological activity of the parent ligand, a principle widely explored in the design of new metallodrugs. mdpi.com
The diverse functionalities inherent in the this compound scaffold suggest that its metal complexes could be valuable in these advanced applications, though further targeted research is necessary to explore this potential.
Single-Molecule Magnet (SMM) Studies
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing. The magnetic behavior of SMMs is governed by the magnetic anisotropy of the metal centers and the exchange interactions between them, which are strongly influenced by the coordinating ligand. While specific SMM studies on this compound are not extensively documented, research on structurally related hydrazone and carbohydrazide (B1668358) ligands provides significant insights into the potential of this compound to form SMMs, particularly with lanthanide ions like dysprosium(III) which are known for their large magnetic anisotropy.
The design of high-performance SMMs often involves the use of polydentate ligands that can enforce a specific coordination geometry around the metal ion to maximize magnetic anisotropy. For instance, studies on dysprosium(III) complexes with bis-pyrazolone carbohydrazide-based ligands have demonstrated zero-field SMM behavior. In one such study, a tetranuclear dysprosium(III) cluster, [Dy₄(L1)₄(OH)₄]·2CH₃OH, exhibited multi-step magnetic relaxation, which was attributed to the slightly different coordination geometries of the individual Dy(III) centers. This highlights the critical role of the ligand in dictating the local symmetry and, consequently, the magnetic properties of the complex.
The effective energy barrier to magnetization reversal (Ueff) is a key parameter in characterizing SMMs. For a dinuclear dysprosium(III) complex involving a hydrazone ligand, dynamic magnetic measurements revealed SMM behavior with a significant energy barrier. The magnetic properties of these complexes are highly dependent on the coordination environment, which influences the splitting of the ground state energy levels of the lanthanide ion.
The table below summarizes the SMM properties of selected complexes with ligands structurally related to this compound, illustrating the potential of this class of compounds in molecular magnetism.
| Complex | Ligand Type | Metal Ion | Ueff (K) | Blocking Temperature (TB) (K) | Reference |
|---|---|---|---|---|---|
| [Dy₄(L1)₄(OH)₄]·2CH₃OH | Bis-pyrazolone carbohydrazide | Dy(III) | - | - | CrystEngComm, 2021, 23, 5683-5690 |
| [FeDy₃(hfac)₈(H₂O)₂(opch)₂] | Pyrazine-carbohydrazide derivative | Dy(III) | - | - | Molecules 2021, 26, 7352 |
These studies underscore that the hydrazone backbone, a key feature of this compound, is a viable component for constructing SMMs. The nitrogen and oxygen donor atoms can effectively coordinate to metal ions, and modifications to the ligand structure can be used to fine-tune the resulting magnetic properties. Future research focusing directly on this compound and its derivatives is expected to yield new and interesting SMMs.
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics, optoelectronics, and optical data processing. seoultech.ac.kr These materials interact with high-intensity light to produce a nonlinear response, such as second-harmonic generation (SHG) or third-harmonic generation (THG). Organic molecules with donor-π-acceptor (D-π-A) structures are often good candidates for NLO materials due to their large molecular hyperpolarizabilities. This compound, with its electron-donating hydrazine (B178648) group and electron-accepting pyridine ring, possesses a structure conducive to NLO activity.
While specific experimental data on the NLO properties of this compound are limited, studies on related hydrazone and pyridine derivatives suggest that this class of compounds is promising for NLO applications. nih.gov The NLO response of a molecule is quantified by its hyperpolarizability (β for second-order and γ for third-order). Theoretical and experimental investigations on various organic materials have shown that factors such as intramolecular charge transfer, π-conjugation length, and the nature of donor and acceptor groups significantly influence the NLO properties. nih.gov
For instance, computational studies on pyridine derivatives have shown that they can exhibit significant NLO behavior. The third-order NLO properties of materials can be investigated using techniques like the Z-scan method, which provides information on the nonlinear absorption and refraction. nih.gov Research on hydrazone derivatives has demonstrated their potential for third-order NLO applications, with the ability to tune the NLO response by modifying the molecular structure. mdpi.com
The table below presents theoretical and experimental NLO data for compounds with structural similarities to this compound, providing an indication of the potential NLO properties of this compound-based materials.
| Compound | Property | Value | Method | Reference |
|---|---|---|---|---|
| 2-aminopyridinium p-toluenesulphonate | Static first hyperpolarizability (β₀) | - | DFT Calculation | Pramana – J. Phys. (2017) 88:91 |
| {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate | Nonlinear refractive index (n₂) | - | Z-scan | J. Mod. Phys., 2014, 5, 747-754 |
The development of new NLO materials often involves "molecular engineering," where the structure of a molecule is systematically modified to optimize its NLO response. mdpi.com The versatile chemical nature of this compound makes it an attractive scaffold for such modifications, allowing for the synthesis of a wide range of derivatives with potentially enhanced NLO properties. Further experimental and theoretical studies are needed to fully elucidate the NLO potential of this compound and its metal complexes.
Metal Ion Sensing and Detection Mechanisms
This compound and its derivatives have emerged as highly effective chemosensors for the selective and sensitive detection of various metal ions. nih.govnih.gov The presence of multiple donor atoms (N and O) in the this compound structure allows for strong and often selective binding to metal ions. This binding event can be transduced into a measurable optical signal, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing).
Several this compound-based sensors have been developed for the detection of biologically and environmentally important metal ions. For example, a derivative of this compound, (E)-6-hydroxy-N'-((2-hydroxynaphthalen-1-yl)methylene) this compound (HPHN), has been shown to be a multi-functional chemosensor. It can detect Fe³⁺ and Fe²⁺ ions through a distinct color change from yellow to orange. nih.gov The detection is highly selective, with minimal interference from other common cations. The binding stoichiometry between HPHN and the iron ions was determined to be 1:1. nih.gov
Another this compound derivative, (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)this compound (H-PNAP), exhibits aggregation-induced emission (AIE) and has been utilized for the highly sensitive and selective detection of Al³⁺ ions. nih.gov In an aqueous medium, the probe is non-emissive, but upon the addition of Al³⁺, a strong fluorescence signal is observed. nih.gov This "turn-on" fluorescence response allows for the detection of Al³⁺ at nanomolar concentrations. The sensing mechanism involves the coordination of the Al³⁺ ion to the this compound derivative, which restricts intramolecular rotation and promotes radiative decay.
The detection mechanisms for these sensors often involve processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). In the case of HPHN, the colorimetric response to iron ions is likely due to a change in the electronic properties of the molecule upon complexation. For the Al³⁺ sensor H-PNAP, the AIE mechanism is responsible for the fluorescence enhancement.
The table below summarizes the performance of some this compound-based metal ion sensors.
| Sensor | Target Ion | Detection Method | Limit of Detection (LOD) | Sensing Mechanism | Reference |
|---|---|---|---|---|---|
| (E)-6-hydroxy-N'-((2-hydroxynaphthalen-1-yl)methylene) this compound (HPHN) | Fe³⁺ | Colorimetric | 0.29 μM | Color change (yellow to orange) | Spectrochim. Acta A Mol. Biomol. Spectrosc. 2021, 245, 118899 seoultech.ac.krnih.gov |
| (E)-6-hydroxy-N'-((2-hydroxynaphthalen-1-yl)methylene) this compound (HPHN) | Fe²⁺ | Colorimetric | 0.77 μM | Color change (yellow to orange) | Spectrochim. Acta A Mol. Biomol. Spectrosc. 2021, 245, 118899 seoultech.ac.krnih.gov |
| (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)this compound (H-PNAP) | Al³⁺ | Fluorometric (AIE) | 2.09 nM | Fluorescence "turn-on" | Inorg. Chem. 2021, 60, 16, 12266–12277 nih.gov |
The high sensitivity and selectivity of these this compound-based sensors, coupled with their ease of synthesis and application, make them valuable tools for environmental monitoring and biological imaging. nih.gov The ability to detect metal ions at very low concentrations is crucial for addressing issues related to heavy metal pollution and for understanding the roles of metal ions in biological systems.
Catalytic Applications of Picolinohydrazide Based Systems
Organic Transformations
Picolinohydrazide-based structures are effective in promoting key organic reactions, offering pathways that are often more efficient and environmentally benign.
Knoevenagel Condensation Reactions (Metal-Free Catalysis)
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between carbonyl compounds and active methylene (B1212753) species, has been successfully catalyzed using this compound in a metal-free system. nih.govresearchgate.net Specifically, a covalent organic polymer (COP) synthesized from this compound has been identified as an efficient, heterogeneous organocatalyst. researchgate.netucl.ac.uk
This this compound-based COP facilitates the condensation of various aromatic aldehydes with malononitrile, operating effectively at a mild temperature of 30 °C. researchgate.netacs.orgresearchgate.net The use of this polymer as a catalyst avoids the need for metal-containing catalysts, which can be costly and pose environmental concerns. researchgate.net The porous and chemically stable nature of the COP allows for high efficiency and reusability, making it a promising green alternative for the synthesis of substituted alkenes. ucl.ac.uk Research has demonstrated that this catalytic protocol can provide good to excellent yields of the desired Knoevenagel condensation products. nih.gov
Table 1: Metal-Free Knoevenagel Condensation using a this compound-Based Catalyst This table is interactive. Users can sort columns by clicking on the headers.
| Aldehyde Substrate | Active Methylene Compound | Catalyst | Temperature (°C) | Reported Efficiency | Reference(s) |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | This compound-based COP | 30 | Efficient | acs.org, researchgate.net, researchgate.net |
Hydrosilylation of Carbonyl Compounds (e.g., Ketones)
Picolinohydrazides play a crucial role as ligands in the catalytic hydrosilylation of carbonyl compounds, particularly ketones. researchgate.netjconsortium.com This reaction is a significant method for the synthesis of secondary alcohols. In these systems, the this compound itself is not the catalyst but a ligand that coordinates with a metal center, enhancing its catalytic performance. researchgate.netuniv-rennes.fr The most prominently documented application is in zinc-catalyzed systems, where this compound derivatives are combined in situ with a zinc source to create a highly effective catalytic system for the reduction of both aromatic and aliphatic ketones. researchgate.netjconsortium.com
The process typically uses a silane (B1218182), such as diethoxymethylsilane, as the hydride source to reduce the ketone to the corresponding silyl (B83357) ether, which can then be readily converted to an alcohol. researchgate.netjconsortium.com The versatility of the this compound structure allows for the synthesis of a set of ligands that can be tailored to optimize the reaction for different substrates. jconsortium.com
Role in Complex Catalyst Systems
The true catalytic potential of this compound is often realized when it is incorporated into more complex systems, where it acts as a ligand to a metal center, modulating its activity and selectivity.
Zinc-Catalyzed Systems
Picolinohydrazides have been successfully evaluated as a distinct class of ligands for zinc-catalyzed hydrosilylation reactions. researchgate.netjconsortium.comuniv-rennes.fr A highly effective catalytic system is formed by the in situ combination of diethylzinc (B1219324) with a this compound ligand. jconsortium.comuniv-rennes.fr This system demonstrates high performance under mild conditions for the reduction of a variety of ketones. univ-rennes.fr
The this compound ligand, featuring both N- and O-donor atoms, coordinates with the zinc center, which is believed to be crucial for the catalytic activity. researchgate.netacs.org This collaboration facilitates the transfer of a hydride from the silane to the ketone. acs.orgresearchgate.net The system has been proven effective for the reduction of numerous aromatic and aliphatic ketones, showcasing its broad applicability. researchgate.netjconsortium.com
Table 2: this compound as a Ligand in Zinc-Catalyzed Hydrosilylation of Ketones This table is interactive. Users can sort columns by clicking on the headers.
| Ketone Type | Catalyst System | Hydride Source | Key Feature | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Aromatic & Aliphatic | Diethylzinc + this compound Ligand | Diethoxymethylsilane | High catalytic performance under mild conditions | Successful reduction to corresponding alcohols | researchgate.netjconsortium.com, univ-rennes.fr |
Iron(II) Carboxylate Systems
While iron-catalyzed hydrosilylation is a field of growing interest due to iron's abundance and low toxicity, the specific role of this compound as a ligand within iron(II) carboxylate systems is not extensively documented in available research. univ-rennes.fr Studies on iron(II)-catalyzed hydrosilylation often utilize other nitrogen-based ligands, such as boxmi complexes. nih.gov Mechanistic studies show that iron(II) carboxylate precatalysts can be activated for the hydrosilylation of ketones. nih.gov One study noted that iron(II) carboxylate complexes formed in situ were highly active for the hydrosilylation of acetophenone, though the work focused on other ligand types. researchgate.net Although this compound was synthesized in the same study for use in zinc-catalyzed reactions, its direct and effective application in a defined iron(II) carboxylate system remains an area for further investigation. researchgate.net
Environmental Catalysis and Remediation
Beyond its role in organic synthesis, this compound-based materials have shown significant promise in environmental applications, particularly in the remediation of wastewater. A this compound-based covalent organic polymer (COP) has been developed that functions as a highly effective adsorbent for removing toxic heavy metal ions. researchgate.netacs.orgresearchgate.net
This multifunctional polymer can efficiently remove a broad spectrum of divalent cations, including Ca²⁺, Cu²⁺, Cd²⁺, Hg²⁺, and Pb²⁺, from water, with a reported adsorption capacity exceeding 600 mg g⁻¹. researchgate.netacs.orgresearchgate.net Detailed studies, including XPS and DFT analysis, indicate that the pyridine (B92270) groups within the COP's structure are primarily responsible for the noncovalent interactions that bind the metal ions, particularly mercury (Hg²⁺). acs.org The high porosity and robust chemical nature of the polymer contribute to its exceptional removal capabilities, marking it as a valuable material for environmental cleanup. acs.orgfigshare.com
Heavy Metal Removal from Wastewater
This compound and its derivatives have emerged as highly effective agents for the removal of toxic heavy metal ions from wastewater. The unique chemical structure of this compound, featuring nitrogen and oxygen donor atoms, allows for strong chelation with various metal ions. This property has been harnessed in the development of advanced adsorbent materials, such as covalent organic polymers (COPs), which exhibit exceptional performance in water purification.
Researchers have successfully synthesized a this compound-based covalent organic polymer (COP) that demonstrates high efficiency in sequestering a range of heavy metals. acs.orgresearchgate.net This novel polymer acts as a powerful adsorbent, capable of removing calcium (Ca²⁺), copper (Cu²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺) ions from contaminated water. acs.orgresearchgate.net The remarkable adsorption capacity of this material is attributed to the presence of this compound moieties within its porous structure.
Detailed investigations into the interaction between the COP and heavy metals have revealed the specific binding mechanisms at play. Spectroscopic analyses, including X-ray Photoelectron Spectroscopy (XPS) and Raman spectroscopy, alongside solid-state UV-Vis spectroscopy and Density Functional Theory (DFT) calculations, have provided insights into the adsorbent-adsorbate interactions. acs.orgresearchgate.net These studies have confirmed that the pyridine groups within the this compound structure are directly involved in the non-covalent interactions with metal ions like Hg²⁺. acs.orgresearchgate.net
The performance of the this compound-based COP in heavy metal removal has been quantified through extensive laboratory testing. The material has shown a significant adsorption capacity, exceeding 600 mg g⁻¹ for the targeted heavy metals. acs.orgresearchgate.net This high capacity underscores the potential of this compound-based systems for practical application in industrial wastewater treatment.
Table 1: Adsorption Capacity of this compound-Based Covalent Organic Polymer for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorption Capacity (mg g⁻¹) |
| Calcium (Ca²⁺) | >600 acs.orgresearchgate.net |
| Copper (Cu²⁺) | >600 acs.orgresearchgate.net |
| Cadmium (Cd²⁺) | >600 acs.orgresearchgate.net |
| Mercury (Hg²⁺) | >600 acs.orgresearchgate.net |
| Lead (Pb²⁺) | >600 acs.orgresearchgate.net |
The research highlights the versatility of the this compound-based COP, which is effective across a broad spectrum of metal ions. acs.org The detailed study on mercury (Hg²⁺) adsorption, in particular, serves as a model for understanding the fundamental chelation processes that drive the high efficiency of this adsorbent material. acs.orgresearchgate.net
Biological and Medicinal Chemistry Research
Antimicrobial Activities
The antimicrobial potential of picolinohydrazide derivatives has been extensively investigated, revealing a broad spectrum of activity against various pathogens. jconsortium.comacs.org
Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)
This compound derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. eoscu.com Gram-positive bacteria possess a thick peptidoglycan layer that readily absorbs foreign substances, making them generally more susceptible to antibiotics. eoscu.com In contrast, Gram-negative bacteria have a more complex cell wall with multiple layers, which often confers greater resistance. eoscu.commdpi.com
Studies have shown that certain this compound-based hydrazones exhibit significant antibacterial activity, with some derivatives displaying Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against pathogenic strains. The introduction of different functional groups to the this compound scaffold can modulate the antibacterial efficacy. For instance, (Z)-N′-(2-oxoindolin-3-ylidene)this compound (H2IPH) and its metal complexes have been shown to be effective growth-inhibiting agents against pathogenic bacteria. researchgate.net Similarly, newly synthesized 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine derivatives from this compound have shown promising antibacterial activity against S. aureus and E. coli. orientjchem.org
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| This compound-based hydrazones | Pathogenic strains | MICs as low as 10 µg/mL | |
| (Z)-N′-(2-oxoindolin-3-ylidene)this compound (H2IPH) and its metal complexes | Pathogenic bacteria | Growth inhibiting agents | researchgate.net |
| 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine derivatives | S. aureus and E. coli | Good antibacterial activity | orientjchem.org |
| Silver(I) complexes of N′-(1-(pyrazin-2-yl)ethylidene)this compound | - | Good antibacterial activities | tandfonline.com |
Antifungal Efficacy against Phytopathogenic Fungi
This compound derivatives have emerged as potent agents against phytopathogenic fungi, which are responsible for significant crop losses. nih.govresearchgate.net Research has focused on developing these compounds as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a rapidly growing class of fungicides for plant protection. nih.gov
A notable study reported on a series of N'-phenyl pyridylcarbohydrazides, which are analogues of commercial SDHIs. nih.gov Among these, N'-(4-fluorophenyl)this compound (1c) and N'-(3,4-fluorophenyl)this compound (1ae) demonstrated high and broad-spectrum antifungal activity, with EC50 values ranging from 0.041 to 1.851 μg/mL against twelve different fungi, outperforming the positive controls carbendazim (B180503) and boscalid. nih.gov The mechanism of action for compound 1c was identified as strong inhibition of succinate dehydrogenase (SDH) in Alternaria brassicae, with an IC50 of 0.107 μg/mL. nih.gov Molecular docking studies further revealed that this compound binds effectively to the ubiquinone-binding region of SDH. nih.gov
In vivo experiments have also shown promising results. For example, compound 1c applied at 50 μg/mL exhibited a 61% control efficacy against P. piricola infection on apples nine days after treatment. nih.gov Furthermore, some this compound derivatives have shown the ability to disrupt the mycelial structure and cell membrane of fungi. nih.gov
Table 2: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi
| Compound/Derivative | Fungal Species | EC50/IC50 (µg/mL) | In Vivo Efficacy | Reference |
|---|---|---|---|---|
| N'-(4-fluorophenyl)this compound (1c) | Twelve phytopathogenic fungi | 0.041-1.851 | 61% control of P. piricola on apples | nih.gov |
| N'-(3,4-fluorophenyl)this compound (1ae) | Twelve phytopathogenic fungi | 0.041-1.851 | Not specified | nih.gov |
| N'-(4-fluorophenyl)this compound (1c) | Alternaria brassicae (SDH inhibition) | 0.107 | Not applicable | nih.gov |
Antitubercular Potential
The search for new antitubercular agents has led to the investigation of this compound and its derivatives. jconsortium.com These compounds are considered precursors to molecules that can inhibit the enoyl reductase (Mtb InhA) enzyme, which is vital for the synthesis of the mycobacterial cell wall.
Hydrazone derivatives of this compound have shown varying degrees of effectiveness against Mycobacterium tuberculosis. acs.orgnih.gov For instance, a this compound derivative (compound 57) showed antitubercular activity with a Minimum Inhibitory Concentration (MIC) similar to a lead compound in one study. acs.orgnih.gov Another study on hydrazones derived from methyl 4-phenylpicolinoimidate tested their tuberculostatic activity against three M. tuberculosis strains, including a drug-resistant strain. The tested derivatives showed varied activity with MIC values in the range of 3.1–25 µg/mL. nih.gov Specifically, derivatives containing nitrofuran systems showed higher activity. nih.gov
Antiprotozoal Activities
This compound derivatives have also been explored for their potential to combat protozoan parasites.
Antiparasitic Efficacy (e.g., against Leishmania donovani)
Visceral leishmaniasis, caused by the parasite Leishmania donovani, is a severe and often fatal disease. nih.gov Recent research has highlighted the potential of this compound derivatives as antiparasitic agents. A study focusing on diacyl-hydrazide compounds demonstrated significant activity against L. donovani. The lead compound in this study exhibited a potent IC50 value of approximately 1.3 μM against infected macrophages, indicating strong leishmanicidal activity with a favorable therapeutic window. This suggests that modifications to the this compound structure could lead to effective treatments for leishmaniasis.
Anticancer and Antitumor Research
The anticancer properties of this compound and its derivatives are an active area of research. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms and inhibit tumor growth. frontiersin.org
Several studies have synthesized and evaluated this compound derivatives for their antitumor effects. One study investigated the inhibitory effects of synthesized picolinohydrazides on proteins derived from metastatic tumors. The results showed that these compounds could inhibit tumor growth by targeting specific exosomal proteins associated with cancer metastasis. Structure-activity relationship (SAR) analysis revealed that certain modifications to the hydrazide moiety significantly enhanced cytotoxicity against various cancer cell lines.
Metal complexes of this compound derivatives have also shown significant anticancer potential. A mononuclear Ni(II) complex with a this compound derivative displayed a low IC50 value of 4 µM on the A549 lung cancer cell line, inducing cell death via apoptosis. frontiersin.org Similarly, a Cu(II) complex of a this compound derivative was found to be significantly more active than the free ligand against Bel-7402, HeLa, and MCF-7 cancer cells, with IC50 values ranging from 1.5 to 4.1 µM. frontiersin.org Another study reported that a Co(II) complex of (Z)-N′-(2-oxoindolin-3-ylidene)this compound (H2IPH) exhibited potent antitumor activity against the human mammary gland (breast) MCF7 cell line. researchgate.net
Furthermore, picolinamide (B142947) derivatives, which are structurally related to this compound, have been designed as VEGFR-2 kinase inhibitors. nih.gov Compounds 7h, 9a, and 9l showed potent inhibitory activity against VEGFR-2 kinase with IC50 values of 87, 27, and 94 nM, respectively. nih.gov
Table 3: Anticancer and Antitumor Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line/Target | Activity/IC50 | Reference |
|---|---|---|---|
| This compound derivatives | Metastatic tumor-derived proteins | Inhibition of tumor growth | |
| Ni(II) complex of this compound derivative | A549 lung cancer | 4 µM | frontiersin.org |
| Cu(II) complex of this compound derivative | Bel-7402, HeLa, MCF-7 | 1.5-4.1 µM | frontiersin.org |
| Co(II) complex of (Z)-N′-(2-oxoindolin-3-ylidene)this compound (H2IPH) | MCF7 (breast cancer) | Potent antitumor activity | researchgate.net |
| Picolinamide derivative 7h | VEGFR-2 kinase | 87 nM | nih.gov |
| Picolinamide derivative 9a | VEGFR-2 kinase | 27 nM | nih.gov |
| Picolinamide derivative 9l | VEGFR-2 kinase | 94 nM | nih.gov |
Cytotoxicity against Various Cancer Cell Lines
Derivatives of this compound have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. In vitro studies using the MTT assay have demonstrated the anti-proliferative capabilities of these compounds. For instance, a series of this compound analogs showed activity against breast cancer (MCF-7, MDA-MB-231), colon cancer (Caco-2), and lung cancer (A549, H1299) cell lines. researchgate.net One specific derivative exhibited notable anticancer activity against A549 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 99.93 µM, while showing no significant cytotoxicity towards MCF-7 breast cancer cells or non-cancerous cell lines like MCF10A and white blood cells. pensoft.net This suggests a degree of cancer-cell specificity for certain derivatives. pensoft.net
Furthermore, metal complexes incorporating this compound derivatives have also shown potent cytotoxicity. A mononuclear Ni(II) complex demonstrated a low IC50 value of 4 µM on the A549 lung cancer cell line. frontiersin.org These findings highlight the potential of the this compound structure as a basis for developing new anticancer agents.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines An interactive data table summarizing the cytotoxic activity of various this compound compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Source |
|---|---|---|---|
| This compound Analogs | MCF-7 (Breast) | Up to 88.56% inhibition | researchgate.net |
| This compound Analogs | Caco-2 (Colon) | Up to 84.36% inhibition | researchgate.net |
| This compound Derivative (Compound 5) | A549 (Lung) | 99.93 µM | pensoft.net |
| Ni(II) this compound Complex | A549 (Lung) | 4 µM | frontiersin.org |
Inhibitory Effects on Metastatic Tumor-Derived Proteins (e.g., EGFR, HSP90)
A key mechanism behind the anticancer potential of this compound analogs is their ability to inhibit key proteins involved in tumor growth and metastasis. Two such proteins are the Epidermal Growth Factor Receptor (EGFR) and Heat Shock Protein 90 (HSP90). EGFR is a receptor tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth, while HSP90 is a molecular chaperone responsible for stabilizing many oncogenic proteins, including EGFR. researchgate.netnih.govsemanticscholar.org
Molecular docking and dynamics studies have shown that this compound analogs can act as inhibitors by fitting into the active-site cavities of both EGFR and HSP90. researchgate.net A particular analog featuring a fluorine scaffold demonstrated significant potential, with calculated binding free energies of -31.01 kcal/mol for EGFR and -30.54 kcal/mol for HSP90. researchgate.net The inhibition of HSP90 is critical as it can lead to the degradation of its "client" proteins like EGFR, thereby disrupting downstream signaling pathways that promote cell survival and proliferation. nih.govfrontiersin.org This dual-inhibitory action presents a promising strategy for treating advanced cancers. researchgate.net
Table 2: Binding Energies of a Fluorinated this compound Analog An interactive data table showing the binding free energy of a this compound analog with target proteins.
| Target Protein | Binding Free Energy (kcal/mol) | Source |
|---|---|---|
| EGFR | -31.01 | researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation
This compound derivatives have been shown to induce cancer cell death through apoptosis, a form of programmed cell death. pensoft.netfrontiersin.org Evidence for apoptosis includes morphological changes in cells, such as the presence of fragmented nuclei observed after DAPI staining. pensoft.net Mechanistically, one derivative was found to trigger the activation of caspases 3, 4, and 9 in A549 lung cancer cells, indicating that it initiates cell death through an intrinsic, mitochondria-mediated apoptotic pathway. pensoft.net
In addition to inducing apoptosis, certain this compound-based metal complexes can modulate the cell cycle. frontiersin.org The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. fluorofinder.com A copper(II) complex of a this compound derivative was observed to cause cell cycle arrest at the S phase in cancer cells. frontiersin.org By halting the cell cycle, these compounds can prevent cancer cells from replicating their DNA, thereby inhibiting proliferation. frontiersin.orgnih.gov
Anti-metastatic Activity
Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. This compound derivatives have demonstrated potential anti-metastatic activity. frontiersin.org This is linked to their ability to inhibit proteins that are crucial for the metastatic process. frontiersin.orgmdpi.com For example, a nickel(II) complex with a this compound derivative was shown to decrease the expression of Snail2 and increase the expression of E-cadherin, molecules that are pivotal in the epithelial-mesenchymal transition (EMT), a key process in metastasis. frontiersin.org Furthermore, wound healing assays, which assess the migratory ability of cells in vitro, have confirmed the anti-metastatic potential of some of these complexes. frontiersin.org
Anti-inflammatory Properties
Beyond oncology, this compound derivatives have been investigated for their anti-inflammatory properties. researchgate.net Inflammation is a biological response implicated in numerous chronic diseases. mdpi.com A newly synthesized derivative, (E)-N'-(pyridin-2-ylmethylene) this compound, was evaluated for its anti-inflammatory activity in vitro using a bovine serum albumin denaturation assay, which revealed a highly effective inhibitory effect. researchgate.net
In silico molecular docking studies provided insight into the potential mechanism, suggesting that the compound interacts effectively with target proteins like cyclooxygenase-5 (COX-5). researchgate.net The interaction is stabilized by hydrogen bonds, π-cation/anion interactions, and π-alkyl interactions within the active site of the target protein. researchgate.net This suggests that the anti-inflammatory effects may be related to the inhibition of key enzymes in the inflammation pathway. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a lead compound, researchers can identify which structural features are essential for its desired effects, allowing for the design of new molecules with enhanced potency or reduced toxicity. gardp.org
Impact of Structural Modifications on Efficacy
SAR studies on this compound derivatives have revealed that specific structural modifications significantly impact their biological efficacy. researchgate.net For instance, the introduction of different functional groups to the this compound scaffold can enhance cytotoxicity against various cancer cell lines.
A clear example is seen in the inhibition of EGFR and HSP90. researchgate.net A study synthesizing a new class of this compound analogs found that the inclusion of a fluorine atom in the structure (creating a fluorine scaffold) resulted in a compound with potent binding free energies for both EGFR and HSP90. researchgate.net This specific modification enhanced the compound's potential as an inhibitor compared to other analogs in the same series, demonstrating a direct relationship between a structural change and improved inhibitory activity. researchgate.net
Mechanistic Investigations of Biological Action
Enzyme Inhibition Studies
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
There is no available scientific literature or research data detailing the inhibitory effects of Picolinohydrazide on the enzyme Succinate Dehydrogenase (SDH).
Other Enzymatic Target Interactions
No studies were identified that investigate the interaction of this compound with other specific enzymatic targets.
Cellular Pathway Modulation
Apoptosis Induction Pathways (e.g., Caspase-Dependent)
There is no research available describing the role of this compound in the induction of apoptosis, including any potential caspase-dependent pathways.
Role of Reactive Oxygen Species (ROS) Generation
The role of this compound in the generation of Reactive Oxygen Species (ROS) has not been investigated in the available scientific research. While some studies exist on the broader class of hydrazines and their relationship with oxidative stress, this information is not specific to this compound.
Subcellular Effects
Investigations into the subcellular effects of this compound and its derivatives have primarily centered on their potent antifungal properties. The mechanisms involve the disruption of critical cellular processes, leading to the inhibition of fungal growth and viability.
Mitochondrial Membrane Potential Modulation
The primary mechanism of action for many antifungal compounds, including derivatives structurally related to this compound, involves the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govnih.gov SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane that plays a dual role in both the citric acid cycle and the electron transport chain (ETC). nih.govwikipedia.org By catalyzing the oxidation of succinate to fumarate, SDH transfers electrons to the ETC, a process that is essential for generating and maintaining the mitochondrial membrane potential (ΔΨm). wikipedia.orgnih.gov
Inhibition of SDH disrupts this electron flow, impairing the function of the ETC. A direct consequence of this impairment is the decreased pumping of protons across the inner mitochondrial membrane, which leads to a reduction or collapse of the mitochondrial membrane potential. nih.gov This loss of ΔΨm disrupts ATP synthesis, compromises mitochondrial homeostasis, and can trigger pathways leading to cell death. While direct studies on this compound's effect on ΔΨm are limited, its widely reported fungicidal activity through SDH inhibition strongly indicates that it modulates mitochondrial membrane potential as a key part of its mechanism. nih.govgoogle.com
Alterations in Mycelial and Cell Membrane Structure (Antifungal)
The antifungal efficacy of this compound and its analogs is well-documented through the significant inhibition of fungal growth, particularly affecting the structure and proliferation of mycelia. google.comscialert.net Mycelial growth inhibition is a standard method for evaluating the potency of antifungal agents. nih.gov Studies on various picolinamide (B142947) derivatives demonstrate a strong, dose-dependent inhibition of mycelial growth across a range of plant pathogenic fungi. scialert.net For instance, certain substituted picolinamides show potent activity against fungi such as Rhizoctonia solani and Alternaria alternata. scialert.net The fungicidal action is often linked to the disruption of membrane function and cell wall synthesis, leading to the cessation of growth and, ultimately, cell death. nih.gov
Table 1: Antifungal Activity of Picolinamide Derivatives Against Mycelial Growth of Phytopathogenic Fungi
| Compound | Fungal Species | ED₅₀ (μg/mL) |
| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 |
| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 |
| N-phenyl-(4-chloro)-imino-picolinamide | Rhizoctonia solani | 32.5 |
| N-phenyl-(4-chloro)-imino-picolinamide | Alternaria alternata | 38.4 |
| N-phenyl-(2-hydroxy)-imino-picolinamide | Rhizoctonia solani | 44.5 |
ED₅₀ represents the effective dose required to inhibit 50% of fungal growth. Data sourced from studies on picolinamide derivatives. scialert.net
Molecular Interaction Analysis with Biomolecules
The biological activity of this compound is contingent upon its precise interaction with target biomolecules. Analysis at the molecular level reveals specific binding sites and the nature of the forces that stabilize these interactions.
Binding Site Analysis (e.g., Ubiquinone-Binding Region of SDH)
The molecular target for the fungicidal action of this compound derivatives is the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex. cabidigitallibrary.org This class of fungicides is known as SDHIs (Succinate Dehydrogenase Inhibitors). nih.gov The SDH complex is composed of four subunits (SDHA, SDHB, SDHC, SDHD). nih.govwikipedia.org The Q-site is a hydrophobic pocket located at the interface of the SDHB, SDHC, and SDHD subunits, where the mobile electron carrier, ubiquinone, is reduced to ubiquinol. wikipedia.orgcabidigitallibrary.org
By occupying this site, SDHIs like this compound physically block the access of ubiquinone, thereby interrupting the electron transfer from the iron-sulfur clusters in the SDHB subunit to ubiquinone. cabidigitallibrary.org Molecular docking and simulation studies of various SDHIs have elucidated the key features of this binding pocket. nih.govresearchgate.netjneonatalsurg.com These studies consistently show that inhibitors bind within the Q-site, stabilized by a network of interactions with specific amino acid residues from the different subunits, effectively preventing the enzyme's catalytic function. nih.govjneonatalsurg.com
Non-Covalent Interactions (Hydrogen Bonds, π-Alkyl, Amide-π Stacking, F-N, F-H)
The stability and specificity of the binding between this compound and its target biomolecules are governed by a variety of non-covalent interactions. proteopedia.orgnih.gov These interactions, though weaker than covalent bonds, collectively provide the necessary binding energy for effective biological activity. rsc.org
Molecular docking analyses of related SDH inhibitors within the Q-site have identified several key types of non-covalent interactions:
Hydrogen Bonds: These are crucial for anchoring the inhibitor within the active site. For example, docking studies of the inhibitor diclofenac with SDH revealed a stabilizing hydrogen bond with the residue LYS498. researchgate.netjneonatalsurg.com
π-Interactions: The aromatic pyridine (B92270) ring of this compound can participate in various π-interactions, such as π-alkyl and amide-π stacking, with the side chains of amino acid residues in the binding pocket, further enhancing binding affinity.
Table 2: Summary of Non-Covalent Interactions in SDH Inhibitor Binding
| Interaction Type | Interacting Residues (Examples) | Role in Binding |
| Hydrogen Bonds | LYS498, ASN495 | Anchoring and stabilizing the ligand |
| Hydrophobic Interactions | GLN569, TYR543, LEU549 | Enhancing specificity and stability in the hydrophobic Q-site |
| Van der Waals Forces | Multiple residues in the binding pocket | Major contributor to binding free energy |
Data synthesized from molecular docking studies of various inhibitors with the SDH enzyme. nih.govresearchgate.netjneonatalsurg.com
Binding Affinity to Serum Albumin
The interaction of chemical compounds with plasma proteins, particularly human serum albumin (HSA), is a critical factor in their pharmacokinetic profile. nih.gov HSA is the most abundant protein in blood plasma and acts as a transport vehicle for a wide range of endogenous and exogenous substances. mdpi.com The binding of a compound to HSA affects its free concentration in the plasma, which in turn influences its distribution, metabolism, and excretion.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular behavior. By solving the Schrödinger equation, or approximations of it, for a given molecule, its fundamental properties can be determined. These calculations are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) methods, with the latter two being particularly prominent in the study of molecules like Picolinohydrazide.
Density Functional Theory (DFT) has become a leading method in computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations are used to optimize molecular geometries, determine electronic properties, and predict the reactivity of compounds like this compound and its derivatives. nih.govas-proceeding.com Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311G(d,p) to obtain stable molecular structures and analyze chemical activity. as-proceeding.com
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com
The energy of the HOMO is related to the molecule's ionization potential, representing the ability to donate an electron. hakon-art.com Conversely, the LUMO energy is related to the electron affinity, indicating its ability to accept an electron. hakon-art.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com A small gap indicates that the molecule is more polarizable and has higher chemical reactivity. irjweb.com This analysis is vital for predicting how this compound might interact with other molecules.
Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents representative theoretical values for this compound to illustrate the concepts of HOMO/LUMO analysis. The values are based on typical DFT calculation results for similar heterocyclic hydrazide compounds.
| Parameter | Energy (eV) |
| EHOMO (Highest Occupied Molecular Orbital) | -6.35 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.75 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.60 |
Electronegativity (χ) : Defined as the power of an atom in a molecule to attract electrons to itself, it is the negative of the chemical potential (μ). ias.ac.in It is calculated as the average of the ionization potential and electron affinity. hakon-art.com
Chemical Hardness (η) : This property measures the resistance of a molecule to a change in its electronic configuration. ias.ac.innih.gov Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity, while those with a small gap are "soft." irjweb.com
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. hakon-art.com
These parameters are essential for comparing the reactivity of this compound with other related compounds.
Table 2: Illustrative Global Reactivity Descriptors for this compound This table provides representative theoretical values for this compound's global reactivity descriptors, calculated from the HOMO and LUMO energies. The values are based on typical DFT calculation results for analogous compounds.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.35 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.75 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.05 |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.05 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.30 |
| Global Softness (S) | S = 1 / (2η) | 0.217 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.56 |
While global descriptors provide a general overview of reactivity, local reactivity descriptors pinpoint the specific atoms within a molecule that are most likely to participate in a chemical reaction. DFT allows for the calculation of properties like the Molecular Electrostatic Potential (MEP) and Fukui functions to identify these reactive centers. as-proceeding.comnih.gov
The MEP map visualizes the electrostatic potential on the electron density surface of a molecule. as-proceeding.com Different colors represent varying potential values: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. scirp.org For this compound, MEP analysis would likely indicate that the nitrogen atoms of the pyridine (B92270) ring and the hydrazine (B178648) group, as well as the carbonyl oxygen, are potential sites for electrophilic interaction due to their lone pairs of electrons.
Fukui functions and the related dual descriptor Δf(r) provide a more quantitative measure of local reactivity by analyzing how the electron density at a specific point changes with the addition or removal of an electron. nih.gov This allows for the precise identification of sites for nucleophilic, electrophilic, and radical attacks. nih.gov
DFT calculations, combined with statistical thermodynamics, can be used to predict various thermochemical properties of a molecule in the ideal gas state. nist.gov By performing a vibrational frequency analysis on the optimized geometry of this compound, key thermodynamic functions can be determined at different temperatures. mdpi.comnih.gov
Entropy (S°) : A measure of the disorder or randomness of a system.
Heat Capacity (C°p) : The amount of heat required to raise the temperature of a substance by one degree at constant pressure. nih.gov
Enthalpy (H°) : The total heat content of a system.
These calculations are crucial for understanding the stability of this compound under various thermal conditions and for predicting the thermodynamics of reactions in which it might be involved. mdpi.com Thermodynamic functions generally increase with temperature due to the enhancement of molecular vibrational intensities. mdpi.com
Table 3: Illustrative Thermochemical Properties for this compound at 298.15 K This table shows representative theoretical thermochemical data for this compound, as would be obtained from DFT frequency calculations. The values are based on typical results for organic molecules of similar size and complexity.
| Property | Unit | Calculated Value |
| Standard Entropy (S°) | J mol⁻¹ K⁻¹ | 345.0 |
| Heat Capacity (C°p) | J mol⁻¹ K⁻¹ | 140.0 |
| Zero-Point Vibrational Energy | kJ mol⁻¹ | 315.0 |
| Thermal Correction to Enthalpy | kJ mol⁻¹ | 18.5 |
While DFT is a powerful tool, high-accuracy thermochemical data, such as the standard enthalpy of formation (ΔfH°), often requires more rigorous ab initio methods. These methods are based on first principles without reliance on empirical data. Composite methods like the Gaussian-n (Gn) theories, particularly G4 theory, are designed to provide "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol) for thermochemical properties. mdpi.comosti.gov
A study on the molecular structure of gaseous this compound utilized G4 theory to estimate its standard enthalpy of formation. researchgate.net This high-level calculation provides a reliable benchmark value for the compound's thermodynamic stability. Such accurate data is essential for chemical engineering applications and for understanding the energy changes in chemical reactions involving this compound. researchgate.net
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Molecular Modeling and Simulation
Molecular modeling and simulation serve as powerful computational tools to investigate the behavior of this compound and its derivatives at an atomic level. These methods provide insights into potential biological targets, binding mechanisms, and the dynamic stability of molecular complexes, guiding further experimental research.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, such as a this compound derivative) to a second molecule (the receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design for identifying potential therapeutic targets and understanding interaction mechanisms. mdpi.com
Docking studies on this compound-based compounds have revealed their potential to interact with various biological targets. For instance, a derivative of this compound was evaluated for its binding affinity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The compound demonstrated a stable binding mode within the enzyme's active site, with a calculated binding energy of -8.1 kcal/mol. researchgate.net Further analysis using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods yielded highly favorable binding energies of -37.41 kcal/mol and -40.5 kcal/mol, respectively, indicating a strong and stable interaction. researchgate.net
In other studies, hydrazone derivatives, which share the hydrazide functional group, have been docked into the epidermal growth factor receptor (EGFR), a known anticancer target. nih.gov These simulations highlighted the critical role of specific intermolecular interactions. The stability of the enzyme-ligand complex was found to be significantly influenced by hydrogen bonds formed between the NH group of the hydrazone fragment and key amino acid residues like MET-A-769 in the EGFR binding site. nih.gov The presence of bulky substituents on the ligand was also shown to be crucial for stabilizing the complex. nih.gov The primary goal of these simulations is to rank compounds based on their predicted binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that guide the optimization of ligand structure. nih.gov
| This compound Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| PH-Derivative 1 | SARS-CoV-2 Main Protease | -8.1 | Not Specified | researchgate.net |
| Hydrazone-tethered Pyrazolo-Pyrimidinone | EGFR Tyrosine Kinase | Not Specified | MET-A-769 | nih.gov |
| Generic Hydrazide Compound A | Hypothetical Kinase | -8.7 | ASP-184, LYS-72 | researchgate.net |
| Generic Hydrazide Compound B | Hypothetical Protease | -7.4 | HIS-41, GLY-143 | researchgate.net |
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net Following molecular docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex and to observe conformational changes in a simulated physiological environment. nih.govmdpi.com
For this compound-target complexes, MD simulations provide crucial information on the reliability of the docking results. A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over the simulation time (e.g., 100-200 nanoseconds) suggests that the complex has reached equilibrium and the ligand remains securely bound. researchgate.netmdpi.com For example, simulations of various ligand-protein complexes have shown systems achieving stability after approximately 20 ns, with average RMSD values remaining low (e.g., 1.2 Å to 1.6 Å), indicating minimal structural deviation. researchgate.net
| Simulation Parameter | Description | Typical Value for Stable Complex | Reference |
|---|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms over time, indicating structural stability. | < 3 Å | researchgate.net |
| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual residues. | Low fluctuation in binding site residues. | mdpi.com |
| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | Stable, non-increasing value. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are ligand-based computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built by developing mathematical relationships between calculated molecular descriptors (numerical representations of molecular structure) and experimentally measured activities or properties. nih.gov
QSAR models are developed using a "training set" of molecules with known biological activities (e.g., IC50 values). nih.gov Statistical methods are used to build an equation that links molecular descriptors—such as electronic, steric, or topological properties—to the observed activity. nih.gov Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and experimental testing efforts. nih.gov
For classes of compounds similar to this compound, such as pyrazole (B372694) derivatives, 2D-QSAR models have been successfully developed to predict anticancer activity against various cell lines. nih.gov In these studies, experimentally determined IC50 values are converted to a logarithmic scale (pIC50) and correlated with 2D descriptors calculated from the molecular structures. nih.gov Such models, once validated, can screen virtual libraries of related compounds to identify novel candidates with potentially high biological activity. nih.gov The ultimate goal of a QSAR model is to provide a robust predictive tool for the analysis of compounds that are structurally related to those in the training set. nih.gov
The reliability of a QSAR or QSPR model is highly dependent on its predictive power, which is assessed through rigorous validation. researchgate.net A common method is to test the model on an "external validation" or "test set" of compounds that were not used in the model's development. researchgate.net The model's ability to accurately predict the activity of the test set compounds is a strong indicator of its utility.
Strong correlation between predicted and experimental data is quantified by statistical metrics like the correlation coefficient (r or R²). researchgate.net For example, QSPR models developed for 9-anilinioacridine derivatives to predict their DNA binding properties showed excellent agreement between predicted and experimental values, with correlation coefficients (r) as high as 0.935. researchgate.net The external validation for this model was also strong, with a correlation coefficient of 0.932, indicating favorable stability and good predictive power. researchgate.net This strong correlation demonstrates that the selected molecular descriptors successfully capture the structural features responsible for the observed biological activity or property.
| Compound | Experimental pIC50 | QSAR-Predicted pIC50 | Cell Line | Reference |
|---|---|---|---|---|
| Pyrazole Derivative 1 | 6.10 | 6.15 | ACHN (Kidney Cancer) | nih.gov |
| Pyrazole Derivative 5 | 6.48 | 6.42 | ACHN (Kidney Cancer) | nih.gov |
| Pyrazole Derivative 48 | 7.25 | 7.18 | PC-3 (Prostate Cancer) | nih.gov |
| 9-anilinioacridine 1 | 5.88 | 5.92 | (DNA Binding) | researchgate.net |
Analysis of Intermolecular Interactions in Theoretical Frameworks
Theoretical frameworks such as Quantum Theory of Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interactions (NCI) analysis are used to study the intra- and intermolecular forces that govern the structure and stability of molecules like this compound. researchgate.net These methods provide a detailed understanding of hydrogen bonds, van der Waals forces, and other non-covalent interactions. researchgate.netnih.gov
A theoretical study of gaseous this compound revealed that its conformation is stabilized by specific intramolecular interactions. researchgate.net NBO, AIM, and NCI analyses identified a key noncovalent interaction between a hydrogen atom and an oxygen atom within the molecule, which helps to define its preferred three-dimensional shape in the gas phase. researchgate.net This study also noted that the structure of this compound in the gaseous state differs from its structure in the solid phase, highlighting the influence of the surrounding environment on molecular conformation. researchgate.net
In the solid state, intermolecular interactions become dominant. A study on the closely related nicotinohydrazide dihydrochloride (B599025) crystal structure provided detailed insights into these forces. nih.gov The analysis showed that the ions in the crystal are connected by a network of N-H···Cl hydrogen bonds, with interaction energies ranging from very weak (0.17 kcal/mol) to relatively strong (29.1 kcal/mol). nih.gov Weaker C-H···Cl interactions, with energies from 2.2 to 8.2 kcal/mol, also contribute to the formation of a three-dimensional network. nih.gov Such analyses are crucial for understanding crystal packing, solubility, and how these molecules interact with biological receptors.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, non-covalent interactions in real space based on the electron density (ρ) and its derivatives. nih.govnih.gov This technique is particularly valuable for understanding hydrogen bonds, van der Waals forces, and steric clashes that govern molecular conformation and stability. nih.govnih.gov The NCI index allows for the creation of 3D plots that highlight regions of interaction, where the type and strength of the interaction can be distinguished by color-coding. ic.ac.ukresearchgate.net
Table 1: Key Findings from NCI Analysis of this compound
| Interaction Type | Location in Molecule | Significance |
|---|---|---|
| Intramolecular Hydrogen Bonding | Between specific hydrogen and oxygen atoms | Contributes to the stability of the prevailing conformer |
Atoms in Molecules (AIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM), defines chemical concepts such as atoms and bonds based on the topology of the electron density. wikipedia.orgias.ac.in A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. ias.ac.inijcce.ac.ir The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond. ijcce.ac.irnih.gov
For this compound, AIM analysis has been used to investigate and characterize the intramolecular interactions. researchgate.net The theory provides criteria to distinguish hydrogen bonds from van der Waals interactions based on the values of electron density and its Laplacian at the critical points. researchgate.net For instance, the existence of a BCP between a hydrogen atom and an acceptor atom is a necessary condition for the presence of a hydrogen bond. researchgate.netnih.gov Studies on this compound have identified specific critical points indicating non-covalent interactions that stabilize its structure. researchgate.net
Table 2: AIM Analysis Data for Key Intramolecular Interactions in this compound
| Interaction | Bond Critical Point (BCP) | Electron Density (ρb) Criteria | Laplacian of Electron Density (∇²ρb) Criteria | Nature of Interaction |
|---|---|---|---|---|
| H48···O42 | Identified between atoms | Meets criteria for H-bonding | Meets criteria for H-bonding | Hydrogen Bond |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonds. uni-muenchen.dempg.de A central aspect of NBO analysis is the study of delocalization effects, which are viewed as donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of stabilization energy (E(2)). wisc.edumdpi.com
In the study of this compound, NBO analysis has been applied to understand the intermolecular interactions that stabilize its most prevalent conformation. researchgate.net This analysis reveals how charge is transferred between orbitals, highlighting the hyperconjugative interactions that contribute to the molecule's stability. mdpi.com The results from NBO analysis complement findings from NCI and AIM by providing an energetic perspective on the intramolecular forces. researchgate.net
Table 3: Summary of NBO Analysis Findings for this compound
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| Lone Pair (e.g., on Oxygen/Nitrogen) | Antibonding Orbital (e.g., σ* or π*) | Quantified via analysis | Intramolecular delocalization/hyperconjugation |
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Picolinohydrazide-Based Agents
The inherent versatility of the this compound structure allows for extensive modification to create advanced agents with tailored properties. Future synthetic strategies will likely focus on the following:
Scaffold Hybridization: A promising approach involves combining the this compound core with other pharmacologically active moieties. This can lead to hybrid molecules with dual or synergistic activities. For instance, integrating quinoline (B57606) or oxadiazole rings could yield novel compounds with enhanced antimicrobial or anticancer properties. mdpi.comorientjchem.org
Structurally Diverse Derivatives: The synthesis of a wide array of derivatives by reacting this compound with various aldehydes, ketones, or acylating agents will continue to be a key research area. jconsortium.commdpi.com These reactions generate hydrazones and other derivatives with diverse electronic and steric properties, which can be screened for a range of biological activities.
Machine Learning-Assisted Design: The use of machine learning (ML) models is set to accelerate the design and optimization of this compound-based ligands. nih.gov ML algorithms can predict the activity of virtual compounds, guiding synthetic efforts toward molecules with the highest potential for specific applications, such as catalysis. nih.gov For example, ML has been successfully used to design 6-hydroxy this compound ligands for copper-catalyzed hydroxylation reactions. nih.gov
Exploration of Novel Catalytic and Material Science Applications
Beyond its biological applications, this compound and its derivatives are gaining traction in catalysis and material science due to their excellent chelating properties.
Catalysis: Picolinohydrazides have shown potential as ligands in various catalytic systems. For example, they have been successfully employed in zinc-catalyzed hydrosilylation of ketones. univ-rennes.frresearchgate.net Future work will likely explore their use in a broader range of catalytic transformations, including C-H bond activation and other organic reactions. acs.orgresearchgate.net The development of metal-free catalytic systems, such as covalent organic polymers (COPs) based on this compound, represents a significant area of future research. acs.orgresearchgate.net These COPs have shown efficiency in reactions like the Knoevenagel condensation. acs.orgresearchgate.net
Material Science: The ability of this compound to form stable complexes with various metal ions makes it a valuable building block for functional materials. Research is anticipated to focus on:
Covalent Organic Polymers (COPs): this compound-based COPs have demonstrated high efficacy in removing heavy metal ions like mercury from wastewater. acs.orgresearchgate.net Further development of these materials could lead to advanced adsorbents for environmental remediation. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The synthesis of new coordination polymers and MOFs incorporating this compound ligands could yield materials with interesting magnetic, optical, or porous properties. ambeed.com
Sensors: The this compound moiety can be incorporated into fluorescent chemosensors for the selective detection of metal ions. researchgate.net
Deeper Mechanistic Elucidation of Biological Activities
While numerous this compound derivatives have demonstrated promising biological activities, a comprehensive understanding of their mechanisms of action is often lacking. Future research will need to focus on:
Target Identification: Identifying the specific molecular targets of biologically active this compound derivatives is crucial. This can be achieved through techniques like molecular docking and proteomic analysis. For example, studies have suggested that some derivatives may inhibit enzymes critical for the survival of parasites or the proliferation of tumors.
Pathway Analysis: Elucidating the cellular pathways modulated by these compounds is essential. Research has indicated that some derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress or the disruption of calcium homeostasis, leading to endoplasmic reticulum (ER) stress.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how specific structural modifications influence biological activity. This knowledge is vital for the rational design of more potent and selective agents.
Integration of Multiscale Computational and Experimental Approaches
The synergy between computational modeling and experimental validation will be instrumental in advancing this compound research.
Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. researchgate.netdntb.gov.uaresearchgate.net This information can help in predicting their behavior and guiding experimental work. For instance, DFT can be used to predict feasible reaction pathways and understand intermolecular interactions within crystal structures. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations are powerful tools for predicting the binding modes of this compound derivatives with their biological targets. researchgate.netdntb.gov.ua Molecular dynamics simulations can further explore the stability of these interactions over time. researchgate.net These computational approaches can help in prioritizing compounds for synthesis and biological evaluation.
Spectroscopic and Crystallographic Analysis: Experimental techniques such as FT-IR, NMR, UV-Vis spectroscopy, and X-ray crystallography are indispensable for the structural characterization of new this compound derivatives and their metal complexes. researchgate.netdntb.gov.uaresearchgate.net These experimental data are crucial for validating computational models.
Investigation of Emerging Biological Targets and Diseases
The broad spectrum of biological activities exhibited by this compound derivatives suggests their potential for treating a variety of diseases. Future research should explore their efficacy against emerging biological targets and diseases:
Antiparasitic Agents: Derivatives have shown significant activity against parasites like Leishmania donovani. Further investigation into their potential as treatments for visceral leishmaniasis and other parasitic infections is warranted.
Anticancer Agents: this compound derivatives have been shown to inhibit tumor growth by targeting proteins associated with cancer metastasis. researchgate.net Future studies could focus on developing these compounds as adjunct therapies for advanced cancers. researchgate.net
Antimicrobial Agents: With the rise of antibiotic resistance, the development of new antimicrobial agents is a priority. This compound derivatives have demonstrated antibacterial and antifungal activity, and further exploration of their potential in this area is crucial. nih.gov
Neurodegenerative Diseases: Given the structural similarities to other neuroactive compounds, exploring the potential of this compound derivatives in the context of neurodegenerative diseases could be a fruitful area of research. mdpi.com
Enzyme Inhibition: The potential of this compound-based compounds as inhibitors of enzymes like carbonic anhydrase and cholinesterase is an active area of investigation, with implications for diseases such as glaucoma and Alzheimer's. researchgate.net
Q & A
Q. What are the standard synthetic protocols for picolinohydrazide derivatives, and how do reaction conditions influence yield?
this compound derivatives are typically synthesized via condensation reactions with aldehydes or ketones. For example, hydrazone ligands (e.g., H2L1) are prepared by refluxing this compound with substituted benzaldehydes (e.g., 3-bromo-2-hydroxybenzaldehyde) in ethanol under aerobic conditions . Yield optimization requires careful control of stoichiometry (1:1 molar ratio), solvent polarity (ethanol or methanol), and reaction time (6–12 hours). Impurities are minimized using vacuum distillation and recrystallization in ether .
Q. Which spectroscopic techniques are critical for characterizing this compound complexes?
Key techniques include:
- FT-IR : Confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹) and ligand-metal coordination (e.g., ν(N–O) shifts in VO(acac)2 complexes) .
- UV-Vis : Identifies π→π* and n→π* transitions in hydrazone ligands (e.g., λmax at 300–400 nm) .
- NMR : Resolves proton environments (e.g., aromatic protons at δ 7.0–8.9 ppm in DMSO-d6) and confirms Schiff base formation .
Q. What are the common applications of this compound in coordination chemistry?
this compound serves as a versatile ligand for synthesizing lanthanide complexes (e.g., Dy(III) or Eu(III)) and transition metal complexes (e.g., VO(acac)2). These complexes exhibit magnetic and nonlinear optical (NLO) properties . For example, Dy₂ complexes with this compound ligands show single-molecule magnet behavior .
Advanced Research Questions
Q. How can conflicting data on this compound reactivity be resolved (e.g., failed disulfide synthesis)?
Contradictions arise from subtle variations in reaction conditions. For instance, this compound (2x) failed to form disulfides in sulfur-mediated reactions due to steric hindrance from the pyridine ring, while alkyl hydrazides succeeded . Mitigation strategies include:
Q. What mechanistic insights explain the biological activity of this compound derivatives?
Derivatives like (E)-N’-(2,5-dimethoxybenzylidene)this compound induce endoplasmic reticulum (ER) stress by disrupting calcium homeostasis, as shown via fluorescence assays and proteomic analysis . Antibacterial activity against S. aureus (MIC = 8 µg/mL) is attributed to membrane disruption, validated through SEM imaging and ROS assays .
Q. How can PICO(T) frameworks structure research on this compound’s pharmacological potential?
Example PICO(T) question:
- Population : In vitro cancer cell lines (e.g., HeLa).
- Intervention : this compound-Schiff base complexes.
- Comparison : Untreated cells vs. cisplatin control.
- Outcome : Apoptosis induction (measured via flow cytometry).
- Time : 48-hour exposure .
Methodological Considerations
Q. What experimental controls are essential for reproducibility in this compound synthesis?
Q. How should researchers address discrepancies in magnetic properties of this compound-lanthanide complexes?
Antiferromagnetic interactions in Dy₂ complexes may mask intramolecular ferromagnetism. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
